N-Ethyl-2,3-dimethylaniline
Overview
Description
“N,N-Dimethylaniline” (DMA) is a tertiary amine, featuring a dimethylamino group attached to a phenyl group . This oily liquid is colorless when pure, but commercial samples are often yellow . It is an important precursor to dyes such as crystal violet .
Synthesis Analysis
DMA was first reported in 1850 by the German chemist A. W. Hofmann, who prepared it by heating aniline and iodomethane . DMA is produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst .
Molecular Structure Analysis
The molecular formula of “N,N-Dimethylaniline” is C8H11N . The average mass is 121.180 Da and the monoisotopic mass is 121.089149 Da .
Chemical Reactions Analysis
Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as explosive .
Physical And Chemical Properties Analysis
“N,N-Dimethylaniline” has a density of 0.956 g/mL . It has a melting point of 2 °C and a boiling point of 194 °C . It is soluble in water at 2% (20°C) .
Scientific Research Applications
Enzyme-Catalyzed Reactions
N-Ethyl-2,3-dimethylaniline has been studied in the context of enzymatic reactions, particularly involving chloroperoxidase. Kedderis and Hollenberg (1983) explored the kinetics of chloroperoxidase-catalyzed N-demethylation reactions using N,N-dimethylaniline supported by ethyl hydroperoxide. They proposed a Ping Pong Bi Bi mechanism as the minimal kinetic model for these reactions (Kedderis & Hollenberg, 1983).
Organic Chemistry and Catalysis
In the field of organic chemistry, N-Ethyl-2,3-dimethylaniline is involved in various reactions. For instance, Kedderis, Koop, and Hollenberg (1980) investigated the peroxidase-supported N-demethylations by chloroperoxidase, revealing insights into the mechanisms of these reactions and their potential applications in organic synthesis (Kedderis, Koop, & Hollenberg, 1980).
Polymerization and Material Science
In material science, N-Ethyl-2,3-dimethylaniline has been used in studies related to polymerization. Enders et al. (2001) demonstrated the use of N,N-dimethylaniline in the formation of stable chromium(III) complexes, which were then used as catalysts for olefin polymerization (Enders, Fernandez, Ludwig, & Pritzkow, 2001).
Spectroelectrochemistry
A. Malinauskas and R. Holze (1999) conducted a study using UV-vis spectroelectrochemistry to understand the electrooxidation of N-alkylsubstituted anilines, including N,N-dimethylaniline, in acidic solutions. This research contributes to the understanding of electrochemical processes involving N-Ethyl-2,3-dimethylaniline derivatives (Malinauskas & Holze, 1999).
Reaction Kinetics
Studies like those by Baciocchi, Calcagni, and Lanzalunga (2008) have explored the reaction kinetics of N,N-dimethylanilines with various radicals. These investigations provide valuable insights into the reactivity patterns and potential chemical pathways involving N-Ethyl-2,3-dimethylaniline (Baciocchi, Calcagni, & Lanzalunga, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-2,3-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-4-11-10-7-5-6-8(2)9(10)3/h5-7,11H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILPUHXLVPEPAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC(=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961442 | |
Record name | N-Ethyl-2,3-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-2,3-dimethylaniline | |
CAS RN |
41115-23-5 | |
Record name | N-Ethyl-2,3-dimethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41115-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-2,3-xylidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041115235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethyl-2,3-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethyl-2,3-xylidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.187 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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